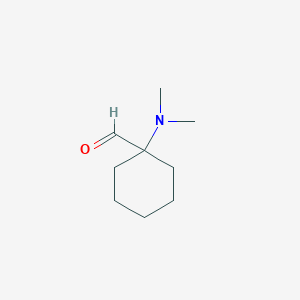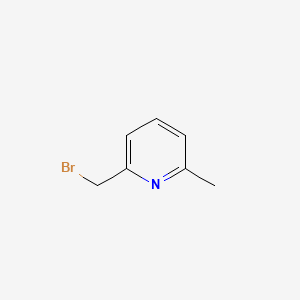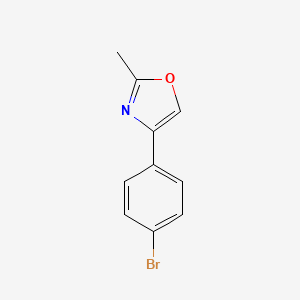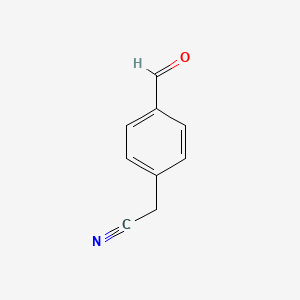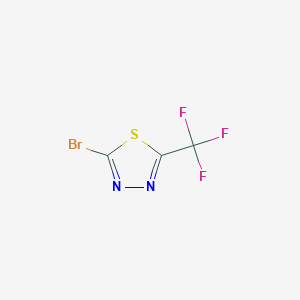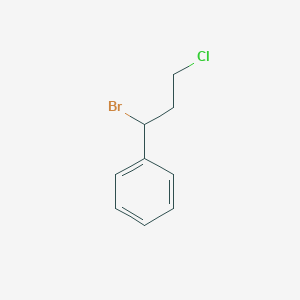
(1-Bromo-3-chloropropyl)benzene
Overview
Description
(1-Bromo-3-chloropropyl)benzene is an organic compound with the molecular formula C9H10BrCl. It is a derivative of benzene, where a bromine atom and a chlorine atom are attached to a three-carbon propyl chain, which is further connected to a benzene ring. This compound is used in various chemical reactions and has applications in different fields of scientific research.
Mechanism of Action
Target of Action
(1-Bromo-3-chloropropyl)benzene is a halogenated alkane compound. Its primary targets are organic molecules that can undergo nucleophilic substitution reactions . The compound’s electrophilic nature allows it to interact with these targets, leading to various biochemical reactions .
Mode of Action
The compound’s mode of action involves electrophilic aromatic substitution . In the first, slow or rate-determining step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .
Biochemical Pathways
The biochemical pathways affected by this compound are those involving electrophilic aromatic substitution . This reaction is a key step in many synthetic procedures in organic chemistry, leading to the formation of a wide range of products .
Pharmacokinetics
It is known that the compound has low gastrointestinal absorption and is considered to be bbb permeant . It is also a CYP1A2 and CYP2D6 inhibitor . The compound’s lipophilicity, as indicated by its Log Po/w values, suggests that it may have good bioavailability .
Result of Action
The molecular and cellular effects of this compound’s action depend on the specific biochemical pathways and targets involved. As a halogenated alkane, it can participate in a variety of reactions, leading to the formation of numerous products .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it is known to be volatile and will mainly exist in the vapor phase in the ambient atmosphere . It is degraded in the atmosphere by reaction with photochemically produced hydroxyl radicals, with an estimated half-life of about 18 days .
Preparation Methods
Synthetic Routes and Reaction Conditions: (1-Bromo-3-chloropropyl)benzene can be synthesized through the free-radical addition of hydrogen bromide to allyl chloride . This reaction typically requires specific conditions such as the presence of a radical initiator and controlled temperature to ensure the desired product is obtained.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chemical reactors where the reaction conditions are meticulously controlled to maximize yield and purity. The process may also involve purification steps such as distillation or recrystallization to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: (1-Bromo-3-chloropropyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine or chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: These reactions can modify the oxidation state of the compound, leading to different products.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium cyanide can be used to replace the bromine atom with a cyano group, forming gamma-chlorobutyronitrile.
Oxidation: Strong oxidizing agents like potassium permanganate can be used to oxidize the compound, leading to various oxidized products.
Major Products Formed:
Gamma-chlorobutyronitrile: Formed through nucleophilic substitution with sodium cyanide.
Oxidized Derivatives: Formed through oxidation reactions with agents like potassium permanganate.
Scientific Research Applications
(1-Bromo-3-chloropropyl)benzene has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Utilized in the study of biochemical pathways and interactions due to its reactivity.
Medicine: Investigated for potential pharmaceutical applications, particularly in the synthesis of drug precursors.
Industry: Employed in the production of herbicides, pesticides, and other commercial products.
Comparison with Similar Compounds
1-Bromo-3-chlorobenzene: A similar compound where the propyl chain is replaced by a single benzene ring.
1-Bromo-2-chlorobenzene: Another derivative with different positional isomerism.
Uniqueness: (1-Bromo-3-chloropropyl)benzene is unique due to the presence of both bromine and chlorine atoms on a propyl chain attached to a benzene ring. This structural feature allows it to participate in a wide range of chemical reactions, making it a versatile compound in organic synthesis.
Properties
IUPAC Name |
(1-bromo-3-chloropropyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrCl/c10-9(6-7-11)8-4-2-1-3-5-8/h1-5,9H,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDWVTCNYPZSVQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CCCl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20511461 | |
| Record name | (1-Bromo-3-chloropropyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20511461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21763-00-8 | |
| Record name | (1-Bromo-3-chloropropyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20511461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


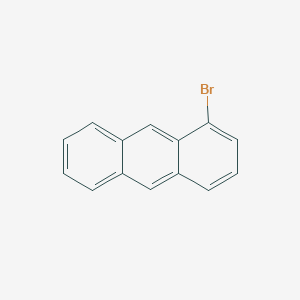
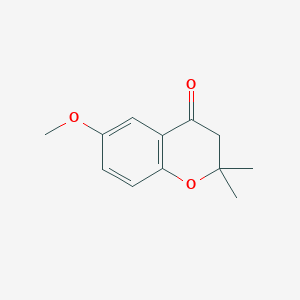

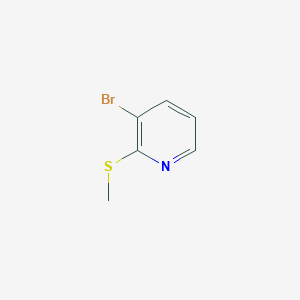
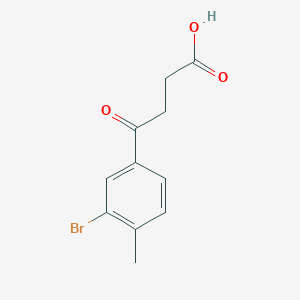
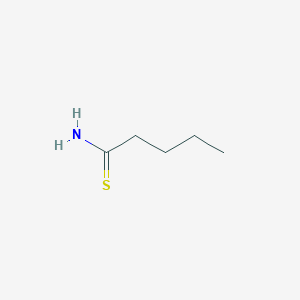
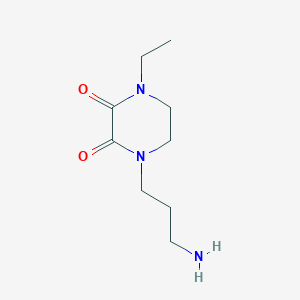
![6-Chloro-1H-imidazo[4,5-b]pyridine](/img/structure/B1281591.png)
